4-(2,4-Dinitrophenoxy)benzoic acid
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Overview
Description
4-(2,4-Dinitrophenoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₈N₂O₇ It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2,4-dinitrofluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours. The product is then purified using column chromatography with ethyl acetate and petroleum ether as eluents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)benzoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the phenoxy ring make the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on charcoal.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dichloromethane.
Reduction: Palladium on charcoal in the presence of hydrogen gas.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Nucleophilic substitution: Substituted phenoxybenzoic acids.
Reduction: 4-(2,4-Diaminophenoxy)benzoic acid.
Esterification: Esters of this compound.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hyperbranched polyamides with different degrees of branching.
Biology: Employed in the development of fluorescence probes for the detection of hydrogen sulfide.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenoxy)benzoic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Diaminophenoxy)benzoic acid: A reduced form of 4-(2,4-Dinitrophenoxy)benzoic acid with amine groups instead of nitro groups.
4-(2,4-Dinitrophenoxy)benzaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of nitro and carboxylic acid functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
3761-31-7 |
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Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
4-(2,4-dinitrophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(14(18)19)7-11(12)15(20)21/h1-7H,(H,16,17) |
InChI Key |
VIXSKCZNSAEUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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